molecular formula C10H9N2OD3 B602449 rac-Cotinine-d3 CAS No. 110952-70-0

rac-Cotinine-d3

Cat. No. B602449
M. Wt: 179.23
InChI Key:
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Description

Synthesis Analysis

The synthesis of rac-Cotinine-d3 involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules, largely as tracers for quantitation during the drug development process .


Molecular Structure Analysis

The molecular formula of rac-Cotinine-d3 is C10 2H3 H9 N2 O . It has a molecular weight of 179.23 .


Chemical Reactions Analysis

While specific chemical reactions involving rac-Cotinine-d3 are not detailed in the search results, it is known that cotinine is a major primary metabolite of nicotine and has been widely used in quantitative studies of smoking status/behavior .


Physical And Chemical Properties Analysis

Rac-Cotinine-d3 has a density of 1.1±0.1 g/cm3, a boiling point of 316.0±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . Its molar refractivity is 49.4±0.3 cm3, and it has a molar volume of 153.7±3.0 cm3 .

Scientific Research Applications

General Use of rac-Cotinine-d3

  • Scientific Field : Biochemistry and Pharmacology
  • Summary of Application : rac-Cotinine-d3 is a labeled major carcinogenic metabolite of nicotine . It is used as a reference material in research related to nicotine and cotinine . It’s particularly useful in studies related to smoking and its effects, as cotinine is a primary metabolite of nicotine and is often used as a biomarker for exposure to cigarette smoke .
  • Methods of Application : rac-Cotinine-d3 is typically used in laboratory settings. It’s often used in liquid chromatography–tandem mass spectrometry (LC–MS-MS) methods due to the increased sensitivity of these instruments .
  • Results or Outcomes : The use of rac-Cotinine-d3 allows for more accurate and sensitive measurements of cotinine levels in biological samples, which can provide a reliable measure of exposure to cigarette smoke .

Specific Application: Quantitation of Urine Nicotine, Cotinine, and 3-OH-Cotinine

  • Scientific Field : Biochemistry and Pharmacology
  • Summary of Application : rac-Cotinine-d3 is used in a method for the quantitation of nicotine, cotinine, and 3-OH-cotinine in human urine . This provides an objective method to evaluate nicotine exposure and the associated health risks .
  • Methods of Application : A quick and reliable isotope dilution LC-MS/MS method is used for the quantitation of these three compounds in 60 μL of human urine following a simple sample preparation .
  • Results or Outcomes : The method allows for accurate measurement of nicotine and its metabolites in urine, providing valuable data for studies assessing the health risks associated with nicotine exposure .

Application: Determination of Cotinine by LC–MS-MS with Automated Solid-Phase Extraction

  • Scientific Field : Biochemistry and Pharmacology
  • Summary of Application : This study describes a novel LC–MS-MS method for the quantification of cotinine using electrospray ionization with multiple reaction monitoring and cotinine-d3 as an internal standard, coupled with an automated solid-phase extraction (SPE) procedure . Cotinine is the primary metabolite of nicotine and the preferred biomarker for assessing cigarette smoke exposure .
  • Methods of Application : The assay was linear over the analytical range of 0.5–1,000 ng/mL. The limits of detection and quantification were 0.13 and 0.20 ng/mL, respectively . Intra-assay and inter-assay imprecision of cotinine in all samples was <5 and <10% (coefficient of variation), respectively . The analytical recovery of cotinine spiked into plasma was >95–100%. Matrix effects in serum and plasma were <10% .
  • Results or Outcomes : A rapid, sensitive, and specific LC–MS-MS method was developed and validated for the determination of cotinine in human plasma, using a straightforward automated SPE protocol . The application of this method to an epidemiological study has demonstrated its utility for batch analyses of a large sample set (>500 samples) .

Application: Effects of Nicotine, Nornicotine and Cotinine

  • Scientific Field : Biochemistry and Pharmacology
  • Summary of Application : This study investigates the effects of nicotine, nornicotine, and cotinine on locomotor activity (LMA) and 50-kHz ultrasonic vocalizations (USVs) in rats . These parameters are often used as indicators of emotional states in animals .
  • Methods of Application : High doses of nornicotine were administered to rats, and their LMA and 50-kHz call rate were measured . The effects of nicotine and cotinine were also evaluated .
  • Results or Outcomes : High doses of nornicotine increased LMA and blunted the locomotor stimulant effect of nicotine . Less consistently, nicotine and high doses of nornicotine decreased the 50-kHz call rate, with no clear evidence of a nornicotine × nicotine interaction . Cotinine, given alone or before nicotine injection, altered neither LMA nor the call rate .

Safety And Hazards

Rac-Cotinine-d3 is a controlled product and may require documentation to meet relevant regulations . It is advised to keep away from heat/sparks/open flames/hot surfaces and to avoid breathing dust/fume/gas/mist/vapours/spray . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

Future Directions

While specific future directions for rac-Cotinine-d3 are not detailed in the search results, there is a growing interest in identifying potential contributions of non-nicotine components to tobacco reinforcement . More research is warranted to provide better insight into the actions of cotinine and its contribution to tobacco addiction .

properties

IUPAC Name

5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKROCXWUNQSPJ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(CCC1=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201339943
Record name (+/-)-Cotinine-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201339943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+/-)-Cotinine-d3

CAS RN

110952-70-0, 66269-66-7
Record name (+/-)-Cotinine-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201339943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (�±)-Cotinine-d3 (methyl-d3)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 66269-66-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
3
Citations
EL Craig - 2014 - search.proquest.com
Adolescence is a vulnerable stage for the development of nicotine use and dependence. This vulnerability is often investigated in animal model studies. However, species-specific age …
Number of citations: 3 search.proquest.com
CD Carrasco Farfán - 2021 - repositorio.uchile.cl
… Además, en el proceso se incorporó un estándar “surrogate” rac-Cotinine-D3. Los límites de detección y cuantificación del método fueron de 0.7μg·L-1 y 0,9μg·L-1 para tran-3’-…
Number of citations: 0 repositorio.uchile.cl
VLS Louro - 2017 - repositorio.ul.pt
Quando chegou à Europa, a “erva maravilhosa”, como era conhecida a planta de tabaco, foi divulgada como se se tratasse de uma planta com propriedades clínicas. Ao longo dos …
Number of citations: 0 repositorio.ul.pt

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